Meta-Trifluoromethyl Substitution Defines a Distinct Physicochemical and Pharmacological Space
The 3-(trifluoromethyl)phenyl regioisomer occupies a differentiated chemical space compared to the 2-CF3 and 4-CF3 analogs. All three share the identical molecular formula (C13H16F3N) and molecular weight (243.27 g/mol), making them indistinguishable by mass spectrometry alone . However, the meta-substitution pattern alters the electron distribution on the aromatic ring, which is expected to influence both the pKa of the pyrrolidine nitrogen and the compound's lipophilicity (LogP). In the context of pyrrolidine-based NK-3 receptor antagonists, even minor changes in the substitution pattern have been shown to shift binding affinity by more than 3-fold, as illustrated by the range of Ki values (26 nM to 100 nM) observed across closely related analogs in the same patent series [1][2]. Procurement of the incorrect positional isomer therefore introduces an uncontrolled variable into any structure-activity relationship study.
| Evidence Dimension | Positional isomerism (meta-CF3 vs. ortho-CF3 vs. para-CF3) |
|---|---|
| Target Compound Data | CAS 1501470-85-4; meta-substitution; MW 243.27 |
| Comparator Or Baseline | CAS 1921333-82-5 (ortho-CF3) and CAS 1519659-34-7 (para-CF3); both MW 243.27 |
| Quantified Difference | Isomeric identity; no quantitative biological data available for the free base. In related pyrrolidine NK-3 antagonist series, Ki values vary by ≥3.8-fold (26 nM vs. 100 nM) depending on substitution. |
| Conditions | Structural analysis via InChI/SMILES; biological relevance inferred from pyrrolidine NK-3 antagonist patent data |
Why This Matters
Selecting the correct positional isomer is essential for SAR reproducibility; the meta-CF3 isomer cannot be substituted with ortho- or para-CF3 without invalidating comparative biological data.
- [1] BindingDB. BDBM251905: NK-3 Ki = 26 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=251905 View Source
- [2] BindingDB. BDBM50081280: NK-3 Ki = 100 nM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50081280 View Source
